methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O3/c1-12-3-10-4(5(11)13-2)8-6(7)9-10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOACMOAMPTNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole Intermediate
- The 1-(methoxymethyl) group is introduced by reacting 3-chloro-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as triethylamine.
- This reaction is typically performed in an organic solvent like dichloromethane at room temperature, allowing for mild and controlled alkylation.
Esterification at the 5-Position
- The carboxylate moiety at the 5-position is introduced by esterification of the corresponding 5-carboxylic acid derivative.
- One industrially viable method involves reacting 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylic acid with methanol and thionyl chloride under controlled temperature (20-60 °C), yielding the methyl ester with high purity and yield (>90%).
Industrial Scale Synthesis
- Continuous flow reactors are employed to scale up the synthesis, ensuring consistent product quality and minimizing side reactions.
- Automated control of reaction parameters such as temperature, reagent feed rate, and pressure enables efficient chlorination and esterification steps.
- Use of catalysts and optimized solvent systems (e.g., dichloromethane or tetrahydrofuran) enhances reaction efficiency and selectivity.
Alternative Synthetic Routes and Related Preparations
While direct literature on the exact compound is limited, closely related triazole derivatives provide insight into alternative preparation:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation | 3-chloro-1H-1,2,4-triazole + methoxymethyl chloride + triethylamine, DCM, RT | Selective 1-position alkylation to introduce methoxymethyl group |
| 2 | Chlorination | Thionyl chloride or phosphorus pentachloride, chloroform, 60-70 °C | Chlorination at 3-position, high yield, controlled kinetics |
| 3 | Esterification | Methanol + thionyl chloride, 20-60 °C | Formation of methyl ester at 5-position, high purity (>90%) |
| 4 | Purification | Crystallization or column chromatography | Removal of impurities, isolation of pure methyl ester compound |
Detailed Research Findings and Data
Reaction Yields and Purity
- Alkylation and chlorination steps typically achieve yields in the range of 85-95%.
- Esterification using methanol and thionyl chloride yields methyl esters with purity >98% as confirmed by HPLC analysis.
- Example: Preparation of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate via thionyl chloride esterification showed 92.3% yield and 98.9% purity by HPLC, which is analogous to the methyl 3-chloro derivative process.
Reaction Conditions Optimization
- Molar ratios: Slight excess of methoxymethyl chloride (1.1-1.2 equivalents) ensures complete alkylation.
- Temperature control: Maintaining 20-35 °C during alkylation prevents side reactions.
- Use of inert atmosphere (nitrogen) during sensitive steps like lithiation or chlorination improves yield and purity.
Comparative Table of Preparation Methods for Related Triazole Derivatives
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced using appropriate reagents, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted triazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate and analogous compounds:
Functional Group Impact on Bioactivity
- Chlorine vs. In contrast, the amino group in methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride may confer basicity and hydrogen-bonding capacity, favoring pharmaceutical applications .
- Ester vs. Amide : The methyl ester in the target compound is more hydrolytically labile than the carboxamide in its analog, suggesting differences in metabolic stability and bioavailability .
- Methoxymethyl vs. Ethyl : The methoxymethyl group improves solubility compared to the ethyl group in 5-chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole, which may prioritize membrane permeability in agrochemical contexts .
Biological Activity
Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 21733-05-1) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 161.55 g/mol
- IUPAC Name : this compound
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its derivatives are being explored for potential applications in treating bacterial and fungal infections.
Mechanism of Action :
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This disruption can interfere with essential biological pathways, contributing to its antimicrobial effects .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various triazole derivatives, including this compound against leukemia cell lines. The results indicated a dose-dependent response with significant cytotoxicity at lower concentrations compared to standard chemotherapy agents .
- Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways. The triazole ring's structural features allow for effective binding within the ATP-binding sites of target proteins .
Q & A
(Basic) What are the common synthetic routes for methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step procedures, including cyclization or nucleophilic substitution. For example:
- Step 1: Formation of the triazole core via [3+2] cycloaddition between an alkyne and an azide, as seen in similar triazole derivatives .
- Step 2: Introduction of the methoxymethyl group via nucleophilic substitution under acidic conditions (e.g., using formaldehyde and methylamine in HCl) .
- Step 3: Chlorination at the 3-position using chlorinating agents like POCl₃ or SOCl₂, followed by esterification with methanol to form the carboxylate .
Key Considerations: Use reflux conditions (~80–100°C) and catalysts (e.g., Ru complexes) to enhance regioselectivity . Purification via recrystallization or column chromatography is critical to isolate the product .
(Basic) How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-Ray Crystallography: Determines exact molecular geometry and confirms regiochemistry of substituents (e.g., triazole ring planarity and bond angles) .
- NMR Spectroscopy:
- IR Spectroscopy: Detects C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 235.03 for C₇H₈ClN₃O₃) .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain 40–60°C during chlorination to avoid side reactions (e.g., over-chlorination) .
- Catalyst Screening: Test Ru or Cu catalysts for regioselective cycloaddition; for example, Ru(Tp)(PPh₃)₂ improves 1,4-regioselectivity in triazole formation .
- Purification: Use silica gel chromatography with ethyl acetate/hexane (1:9) to separate isomers or recrystallization from dichloromethane/ether .
Data-Driven Optimization: Perform DOE (Design of Experiments) to analyze interactions between temperature, solvent, and catalyst loading .
(Advanced) How to resolve contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?
Methodological Answer:
- Complementary Techniques:
- HSQC NMR: Correlates ¹H-¹³C signals to resolve overlapping peaks (e.g., distinguishing triazole C-H from methoxymethyl groups) .
- 2D NOESY: Identifies spatial proximity of substituents to confirm regiochemistry .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at specific positions to simplify spectral assignments .
(Advanced) How to design experiments to evaluate biological activity?
Methodological Answer:
- In Vitro Assays:
- Antifungal Activity: Use microdilution assays (CLSI M38) against Candida spp. and compare MICs with fluconazole .
- Enzyme Inhibition: Test inhibition of CYP450 enzymes via fluorometric assays (e.g., using human liver microsomes) .
- Molecular Docking: Model interactions with target proteins (e.g., lanosterol 14α-demethylase for antifungals) using AutoDock Vina .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents at the 1- and 5-positions) to identify key pharmacophores .
(Advanced) What computational methods predict reactivity and stability of the compound?
Methodological Answer:
- DFT Calculations:
- Molecular Dynamics (MD): Simulate solvation in water/DMSO to assess stability and aggregation tendencies .
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
